molecular formula C4H7N3O B094981 2-Amino-5,6-dihydropyrimidin-4(3h)-one CAS No. 15231-27-3

2-Amino-5,6-dihydropyrimidin-4(3h)-one

Cat. No.: B094981
CAS No.: 15231-27-3
M. Wt: 113.12 g/mol
InChI Key: BNHBTRHDCIHBAU-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydropyrimidin-4(3H)-one is a versatile dihydropyrimidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is a key precursor for accessing a wide range of biologically active molecules, particularly through its role as a building block for more complex tetrahydropyrimidine (THPM) derivatives . Researchers utilize this core structure to develop novel compounds for screening against various biological targets. Dihydropyrimidinone derivatives like this one are recognized for their broad pharmacological potential. Scientific studies have demonstrated that structurally related THPMs exhibit significant biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, such compounds have shown promising anticancer activity in vitro against human tumor cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer), with some derivatives inducing apoptosis through cell cycle influence . The synthetic utility of this compound is well-established, with several efficient methodological approaches available for its preparation. Published synthetic routes include an aza-Wittig reaction involving the condensation of triphenyliminophosphoranes with aromatic heterocumulenes such as arylisocyanates . Alternative one-pot synthetic protocols have also been developed using base-catalyzed cyclocondensation, employing catalysts like amino-functionalized MCM-41 for efficient preparation . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dihydro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-4-6-2-1-3(8)7-4/h1-2H2,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHBTRHDCIHBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287436
Record name 2-amino-5,6-dihydropyrimidin-4(3h)-one
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Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-27-3
Record name NSC51035
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5,6-dihydropyrimidin-4(3h)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 5,6 Dihydropyrimidin 4 3h One and Its Derivatives

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and procedural simplicity. nih.gov They offer a powerful tool for the rapid generation of molecular diversity, which is crucial in drug discovery. acs.org

Biginelli Reaction: Modern Protocols and Catalysis

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones, traditionally involves the acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea (B33335). nih.gov To produce the target 2-amino-5,6-dihydropyrimidin-4(3H)-one scaffold, urea is replaced with guanidine (B92328) or its derivatives. While the direct use of guanidine can be challenging, often leading to lower yields or side products, significant progress has been made through modern protocols and advanced catalysis. bhu.ac.inresearchgate.net

Microwave irradiation has emerged as a valuable tool to promote the Biginelli reaction with guanidine, often leading to improved yields and shorter reaction times compared to conventional heating. bhu.ac.in The choice of solvent can also be critical, with ethanol (B145695) frequently being the solvent of choice. bhu.ac.in In some cases, to circumvent the challenges associated with the high basicity and nucleophilicity of guanidine, protected guanidine derivatives are employed. For instance, a triazone-protected guanidine has been successfully used in Biginelli condensations, with the protecting group being removed in a subsequent step. researchgate.net Another strategy involves the use of guanidine surrogates like pyrazole (B372694) carboxamidine, followed by aminolysis. researchgate.net

A wide array of catalysts has been developed to enhance the efficiency and scope of the Biginelli reaction for the synthesis of 2-amino-dihydropyrimidinones and related structures. These catalysts can be broadly categorized as follows:

Lewis Acids: Metal salts such as indium(III) chloride, ytterbium(III) triflate, and copper(II) trifluoroacetate (B77799) hydrate (B1144303) are effective Lewis acid catalysts. rsc.org They activate the aldehyde component towards nucleophilic attack, thereby facilitating the reaction. Nano-zirconium dioxide (nano-ZrO2) has also been utilized as a recyclable catalyst for this transformation.

Brønsted Acids: Protic acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH) are traditional catalysts for the Biginelli reaction. More recently, solid-supported acids and ionic liquids with Brønsted acidity have been introduced as greener alternatives.

Organocatalysis: Chiral primary amines derived from cinchona alkaloids have been employed as organocatalysts to achieve enantioselective synthesis of dihydropyrimidinones. These catalysts operate by forming chiral iminium ions or enamines as key intermediates.

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, various heterogeneous catalysts have been developed. These include zeolites, clays, and polymers. Mesoporous silica (B1680970) materials, such as MCM-41, particularly when doped with aluminum, have shown high catalytic activity.

Nano-catalysis: Nanoparticles, owing to their high surface area-to-volume ratio, can exhibit enhanced catalytic activity. Nano-crystalline copper(I) iodide (CuI) has been used as a highly efficient and recyclable catalyst for the synthesis of related dihydropyrimido[4,5-d]pyrimidinetriones in aqueous media.

COF-based catalysis: While not explicitly detailed in the provided context for this specific reaction, covalent organic frameworks (COFs) represent a promising class of porous crystalline polymers with tunable functionality that are being explored as catalysts for a variety of organic transformations.

Catalyst TypeExamplesKey Advantages
Lewis AcidInCl₃, Yb(OTf)₃, nano-ZrO₂Effective activation of carbonyls, recyclability (for some).
Brønsted AcidHCl, p-TsOH, solid acidsTraditional, cost-effective.
OrganocatalysisCinchona alkaloid-derived aminesEnantioselective synthesis.
HeterogeneousZeolites, clays, Al-MCM-41Ease of separation, reusability.
Nano-catalysisnano-CuIHigh efficiency, green reaction conditions.

The mechanism of the Biginelli reaction has been a subject of considerable investigation. The currently accepted pathway for the urea-based reaction, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. nih.gov This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone ring. nih.gov

When guanidine is used in place of urea, the fundamental mechanistic steps are believed to be similar. However, the higher basicity and nucleophilicity of guanidine can influence the reaction pathway and the stability of intermediates. The initial condensation with the aldehyde is a crucial step, and the resulting guanidinium-derived iminium ion is a key intermediate. The reaction of this intermediate with the β-ketoester and subsequent cyclization leads to the 2-amino-dihydropyrimidinone product. The differences in electronic properties and basicity between urea and guanidine can affect reaction rates and equilibrium positions of the various steps, sometimes necessitating modified reaction conditions or the use of protecting groups to achieve optimal results. researchgate.net

Hantzsch Dihydropyridine (B1217469) Synthesis Adaptation

The Hantzsch dihydropyridine synthesis is another well-known multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a 1,4-dihydropyridine. This reaction has been a mainstay for the synthesis of dihydropyridine-based drugs. researchgate.net

Adapting the Hantzsch synthesis for the preparation of this compound is not straightforward and does not appear to be a commonly employed strategy. A theoretical adaptation would require replacing ammonia and one equivalent of the β-ketoester with guanidine. In such a hypothetical scenario, the reaction would likely proceed through the initial formation of an enamine from one molecule of the β-ketoester and guanidine, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent. A subsequent Michael addition followed by cyclization and dehydration would be required to form the dihydropyrimidinone ring.

However, the reactivity of guanidine, with its three nitrogen atoms, presents significant challenges. The potential for multiple reaction pathways and the formation of various side products, such as pyrimidines from the reaction of guanidine with a single β-dicarbonyl compound, complicates this theoretical adaptation. The inherent propensity of the Hantzsch reaction to form a six-membered dihydropyridine ring, involving two molecules of the β-dicarbonyl component, is fundamentally different from the Biginelli-type cyclocondensation which incorporates one molecule of the β-dicarbonyl component to form the dihydropyrimidinone ring. Consequently, the Biginelli reaction and its variations remain the predominant MCR approach for this class of heterocycles.

Other Cascade and Cyclocondensation Reactions

Beyond the classical Biginelli reaction, other cascade and cyclocondensation strategies have been developed to access 2-aminopyrimidine (B69317) derivatives. Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one step is the substrate for the next, all occurring in a single pot.

One such approach involves the reaction of 2-amino-1,4-dihydropyrimidines with various bis-electrophiles to generate novel fused heterocyclic systems. For example, the cyclocondensation of 2-aminopyrimidines with reagents like 1,1,3,3-tetramethoxypropane (B13500) under microwave irradiation can lead to the formation of pyrimido[1,2-a]pyrimidine scaffolds. Another strategy involves the reaction of guanidine hydrochloride with a β-ketoester and an aldehyde in a three-component reaction to directly form 2-aminopyrimidine derivatives.

Furthermore, Biginelli-type products can serve as intermediates for further transformations. For instance, a Biginelli-dihydropyrimidinone intermediate can undergo a subsequent hetero-Diels-Alder reaction in a five-component cascade, leading to more complex, fused bicyclic structures. rsc.org These cascade and cyclocondensation reactions expand the synthetic toolbox for creating a diverse range of 2-aminopyrimidine-containing molecules.

Green Chemistry Approaches to Dihydropyrimidinone Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, several environmentally benign methods for the synthesis of dihydropyrimidinones have been developed. These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Key green chemistry strategies applied to the synthesis of 2-amino-dihydropyrimidinones and related compounds include:

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is a powerful tool for accelerating organic reactions. bhu.ac.in It allows for rapid and uniform heating, often leading to significant reductions in reaction times and improvements in yields for the Biginelli reaction with guanidine. bhu.ac.in

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. Ultrasound-assisted synthesis of dihydropyrimidinones has been shown to be an efficient method, offering good yields and short reaction times.

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and can simplify product isolation. Several solvent-free protocols for the Biginelli reaction have been reported, often in conjunction with microwave irradiation or the use of solid catalysts.

Use of Green Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or bio-based solvents like lactic acid is encouraged. Aqueous media have been successfully employed for the synthesis of related pyrimidine (B1678525) derivatives using recyclable nanocatalysts.

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture.Rapid reaction rates, higher yields, improved purity. bhu.ac.in
Ultrasound IrradiationApplication of ultrasonic waves to promote the reaction.Shorter reaction times, good yields, alternative energy source.
Solvent-Free ConditionsReaction is carried out without a solvent.Reduced waste, simplified work-up, often higher efficiency.
Green SolventsUse of environmentally benign solvents like water or bio-solvents.Reduced environmental impact, improved safety.
Recyclable CatalystsUse of heterogeneous or nanocatalysts that can be recovered and reused.Waste reduction, cost-effectiveness, sustainable process.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, and solvent-free synthesis of dihydropyrimidinones has been successfully achieved using various catalytic systems. These methods not only reduce environmental impact but also often lead to simpler work-up procedures and higher yields.

One approach involves the use of heterogeneous catalysts. For instance, a heteropolyacid-clay (HPA-Clay) composite, specifically H5PV2W10O40 immobilized on Montmorillonite KSF clay, has been employed as an efficient and recyclable catalyst for the one-pot, three-component Biginelli reaction. rsc.org This method provides excellent yields and shorter reaction times. Similarly, magnetic nanoparticles such as Fe3O4 and NiCoFe2O4 have been utilized as easily recoverable catalysts under solvent-free thermal conditions. acs.orgkashanu.ac.ir The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet, facilitating their reuse for several cycles without a significant loss of activity. acs.orgkashanu.ac.ir

Another strategy involves the use of solid-supported reagents. Silica-chloride (SiO2-Cl) has been demonstrated as an inexpensive and effective heterogeneous catalyst for the synthesis of 4-aryl substituted 3,4-dihydropyrimidinones under solvent-free conditions at 80°C. nih.gov This method is noted for its mild reaction conditions and excellent yields. nih.gov

The following table summarizes the use of different catalysts under solvent-free conditions for the synthesis of dihydropyrimidinone derivatives.

CatalystReaction ConditionsKey Advantages
Heteropolyacid-Clay (HPA-Clay)ThermalHigh yields, short reaction times, recyclable catalyst
Fe3O4 Nanoparticles80°CHigh yields, magnetically recoverable and reusable catalyst
NiCoFe2O4 NanoparticlesThermalGood yields, magnetically recoverable and reusable catalyst
Silica-chloride (SiO2-Cl)80°CExcellent yields, inexpensive catalyst, mild conditions

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. In the synthesis of dihydropyrimidinones, microwave-assisted methods have been developed both with and without the use of catalysts.

Catalyst-free microwave-assisted synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one has been reported, showcasing the potential for rapid and efficient synthesis without the need for a catalyst. mdpi.com This approach simplifies the reaction setup and purification process.

In other instances, the combination of microwave irradiation with a catalyst has proven highly effective. For example, lanthanum oxide (La2O3) has been used as a catalyst under solvent-free microwave irradiation (320 W) to produce 3,4-dihydropyrimidinones in excellent yields (up to 98%) within a very short reaction time of 20–60 seconds. researchgate.net The synergistic effect of the catalyst and microwave heating significantly accelerates the reaction.

A comparative overview of microwave-assisted synthesis is presented in the table below.

MethodCatalystReaction TimeYield
Microwave-assistedNoneNot specifiedNot specified
Microwave-assistedLanthanum oxide (La2O3)20–60 secondsUp to 98%

Flow Chemistry and Microfluidic Reactor Systems

Flow chemistry and microfluidic reactor systems offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. rsc.org While specific applications to this compound are emerging, the principles have been successfully applied to the broader class of dihydropyrimidinones.

The Biginelli reaction has been successfully implemented under continuous flow conditions using heterogeneous catalysts. rsc.org This approach allows for the efficient production of dihydropyrimidinones with high yields and purity. The small dimensions of microreactors enable rapid mixing and efficient heat exchange, which can be particularly beneficial for exothermic reactions. rsc.org

Furthermore, the integration of online monitoring techniques with flow systems, such as electrospray ionization mass spectrometry (ESI-MS), allows for real-time analysis of the reaction progress. This capability facilitates rapid optimization of reaction conditions and provides insights into the reaction mechanism. rsc.org Studies have shown that in-droplet reactions within an electrospray source can lead to astonishing rate enhancements for the Biginelli reaction. nih.gov

Biocatalysis and Bio-Photocatalysis in Dihydropyrimidinone Formation

The use of biological systems, such as enzymes and whole organisms, offers a green and highly selective alternative for chemical synthesis. Biocatalysis in the context of dihydropyrimidinone formation has been explored, demonstrating the potential for environmentally benign reaction conditions.

Enzymes such as trypsin from porcine pancreas have been shown to catalyze the Biginelli reaction, leading to good yields of various dihydropyrimidinones. nih.gov The reactions are typically carried out under mild conditions in aqueous or organic solvents. nih.gov Combining biocatalysis with microwave irradiation has also been investigated. A circulating microwave reactor using α-chymotrypsin as a biocatalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones demonstrated significantly enhanced reaction rates and yields compared to conventional heating. kashanu.ac.irresearchgate.net

Bio-photocatalysis, which merges the principles of biocatalysis and photocatalysis, is an emerging field with the potential to drive novel chemical transformations. While specific applications for the direct synthesis of this compound are still in early stages of exploration, the combination of light and enzymes has been used for the synthesis of other nitrogen-containing heterocycles. chemmethod.commdpi.com These systems utilize light to generate reactive intermediates or to regenerate cofactors, which are then utilized by enzymes to perform selective transformations. chemmethod.commdpi.com

Sustainable Catalyst Development and Recycling

A key aspect of green chemistry is the development of sustainable catalysts that are not only efficient but also easily recoverable and reusable. In the synthesis of dihydropyrimidinones, significant progress has been made in this area.

Heterogeneous catalysts, by their nature, are generally easier to separate from the reaction mixture than their homogeneous counterparts. As mentioned previously, HPA-Clay catalysts have demonstrated consistent activity over multiple cycles. nih.gov Similarly, nano-γ-Al2O3/BF3/Fe3O4 magnetic nanoparticles have been successfully recovered and reused for at least five runs without a significant loss in catalytic activity. kashanu.ac.ir The use of an external magnet for separation makes the recycling process particularly straightforward and efficient. kashanu.ac.ir

Ionic liquids have also been employed as recyclable catalysts. For example, the Brønsted acidic ionic liquid [C2O2BBTA][TFA] has been used for the synthesis of dihydropyrimidin-2(1H)-ones and can be easily recycled and reused for at least six cycles with similar efficacy. nih.gov

The table below highlights the recyclability of various sustainable catalysts.

CatalystNumber of CyclesKey Advantage
Heteropolyacid-Clay (HPA-Clay)Up to 6High reusability without significant loss of yield
Nano-γ-Al2O3/BF3/Fe3O4At least 5Easy magnetic separation and good reusability
[C2O2BBTA][TFA] (Ionic Liquid)At least 6Recyclable with consistent performance

Regio- and Stereoselective Synthesis Strategies

The biological activity of dihydropyrimidinones is often dependent on their specific stereochemistry. Consequently, the development of regio- and stereoselective synthetic methods is of great importance. The asymmetric Biginelli reaction has been a focal point of research to achieve enantiomerically enriched dihydropyrimidinones.

The use of chiral catalysts is a primary strategy for inducing stereoselectivity. Chiral Brønsted acids, such as spirocyclic SPINOL-phosphoric acids, have been successfully employed to catalyze the enantioselective synthesis of dihydropyrimidinones. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Another approach involves the use of chiral auxiliaries or reagents. While not always ideal due to the need for additional synthetic steps for attachment and removal, they can provide a reliable method for controlling stereochemistry. The mechanism of stereoselection often involves the formation of a transient chiral intermediate that directs the subsequent bond-forming steps.

Diversification Strategies for Dihydropyrimidinone Analogues (e.g., Schiff Bases, Hybrid Molecules)

To explore the structure-activity relationships and develop new therapeutic agents, the synthesis of a diverse range of dihydropyrimidinone analogues is crucial. This can be achieved by modifying the core Biginelli reaction or by post-synthetic modifications of the dihydropyrimidinone scaffold.

One strategy for diversification is to vary the three components of the Biginelli reaction. A wide array of substituted aldehydes, β-ketoesters, and urea or thiourea (B124793) derivatives can be used to generate a library of analogues with different substitution patterns. researchgate.net

Post-synthetic modification of the dihydropyrimidinone ring offers another avenue for creating diverse analogues. For example, the amino group at the 2-position can be functionalized to form Schiff bases or other derivatives. The synthesis of 2-amino-1,4-dihydropyrimidines has been reported, which can serve as versatile intermediates for further elaboration.

Furthermore, the dihydropyrimidinone scaffold can be incorporated into larger, hybrid molecules. For instance, curcumin-dihydropyrimidinone hybrids have been synthesized and evaluated for their biological activities. This approach allows for the combination of the pharmacophoric features of two different molecules to create novel compounds with potentially enhanced or new therapeutic properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For derivatives of 2-Amino-5,6-dihydropyrimidin-4(3H)-one, various NMR methods are employed to confirm their structure and study their dynamic properties.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of aminopyrimidine derivatives, characteristic chemical shifts are observed for the protons of the pyrimidine (B1678525) ring and its substituents.

For instance, in studies of various 2-amino-6-aryl-4-(furan-2-yl)pyrimidines, the amino protons (–NH₂) typically appear as a singlet in the range of 5.07–5.28 ppm. researchgate.net The proton at the C5 position of the pyrimidine ring also presents as a singlet, with its chemical shift varying depending on the surrounding substituents, generally appearing between 7.26 and 7.60 ppm. researchgate.net Aromatic protons from substituents resonate in the region of 6.5–8.0 ppm. researchgate.net

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5~ 2.5 - 3.0Multiplet
H-6~ 3.2 - 3.7Multiplet
NH (ring)~ 7.0 - 8.0Broad Singlet
NH₂ (amino)~ 5.0 - 6.0Singlet

Note: This data is predictive and based on the analysis of similar compounds.

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the analysis of pyrimidine derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are of particular interest. For example, in a series of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the carbonyl carbon (C2) resonates at approximately 154.6 ppm, while the carbon bearing the amino group (C6) is found around 172.8 ppm. The carbon at position 4 (C4) appears at about 161 ppm, and the cyano-substituted C5 is observed near 72.4 ppm. nih.gov

For this compound, the expected ¹³C NMR chemical shifts are tabulated below. The presence of the carbonyl group and the sp³-hybridized carbons of the dihydropyrimidine (B8664642) ring would be key identifiers.

Carbon Predicted Chemical Shift (ppm)
C-2~ 160 - 165
C-4~ 170 - 175
C-5~ 30 - 40
C-6~ 45 - 55

Note: This data is predictive and based on the analysis of similar compounds.

Fluorine (¹⁹F) NMR Spectroscopy for Mechanistic Insights

Fluorine (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorinated molecules due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides detailed information about the local electronic environment. While no specific studies employing ¹⁹F NMR on this compound were found, this technique is widely used for mechanistic studies of related fluoropyrimidine drugs. researchgate.net

The introduction of a fluorine atom into a dihydropyrimidine derivative would allow for the monitoring of metabolic transformations, reaction kinetics, and interactions with biological targets. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its environment, making it an excellent probe for studying reaction mechanisms and conformational changes.

Saturation Transfer Difference (STD) NMR for Ligand Binding Interactions

Saturation Transfer Difference (STD) NMR spectroscopy is a ligand-observed NMR method used to identify the binding epitope of a ligand when it interacts with a macromolecular receptor. This technique is particularly useful for studying weak to medium affinity interactions, which are common in drug discovery. The method relies on the transfer of saturation from the protein to the bound ligand. Protons on the ligand that are in close proximity to the protein receive more saturation and, upon dissociation, transfer this saturation to the bulk solution, resulting in a decrease in their signal intensity. By comparing the saturated spectrum with a reference spectrum, a difference spectrum is obtained that shows only the signals of the binding ligand.

While no specific STD NMR studies on this compound have been reported, this technique has been successfully applied to other heterocyclic ligands to map their binding interactions with proteins. For dihydropyrimidinone derivatives, STD NMR could be employed to identify which parts of the molecule are crucial for binding to a target protein, thereby guiding the design of more potent and selective inhibitors.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₄H₇N₃O).

While a specific mass spectrum for the target compound is not available, analysis of related aminopyrimidine compounds provides insight into expected fragmentation patterns. For instance, the mass spectrum of 2,5,6-Triamino-4(1H)-pyrimidinone shows a molecular ion peak at m/z 141. unimi.it The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The fragmentation pattern can help to confirm the presence of the amino group and the pyrimidinone ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Based on data from similar aminopyrimidine derivatives, the following table summarizes the expected IR absorption frequencies. researchgate.netnih.gov

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amine)Stretching3100 - 3500
N-H (Amide)Stretching3100 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide)Stretching1650 - 1700
N-HBending1550 - 1650
C-NStretching1200 - 1350

The presence of strong bands in the N-H stretching region would confirm the amino and amide groups. The C=O stretching frequency is a key indicator of the pyrimidinone ring. The aliphatic C-H stretching bands would confirm the dihydropyrimidine structure. For example, in various 2-aminopyrimidines, the N-H asymmetric and symmetric stretching vibrations of the primary amino group are observed in the range of 3182–3456 cm⁻¹. researchgate.net The N-H in-plane bending vibrations are typically found around 1648 cm⁻¹. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details. The solid-state structure is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the material's physical properties.

In studies of closely related pyrimidine derivatives, X-ray diffraction has been instrumental in resolving structural ambiguities, particularly regarding tautomeric forms. Derivatives of 4-hydroxypyrimidine (B43898) can exist in keto-enol tautomeric forms. researchgate.net While solution-state studies might show a mixture, solid-state analysis often reveals a strong preference for one form. For instance, the crystal structure of isocytosine (B10225) (2-aminopyrimidin-4-(3H)-one) showed a triply hydrogen-bonded adduct of two tautomers. researchgate.net Similarly, analysis of 2-amino-5,6-dimethyl-4-hydroxypyrimidine revealed different tautomeric forms depending on the crystallization conditions. researchgate.net

For this compound, a crystallographic study would confirm the position of the double bond and the protonation sites on the nitrogen atoms. The analysis would also detail the hydrogen-bonding network. In the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, ions are linked by various hydrogen bonds (N—H⋯O, N—H⋯N, O—H⋯O, and C—H⋯O), forming complex supramolecular sheets. researchgate.net Such detailed structural information is vital for rational drug design and materials science applications.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the typical parameters obtained from such an analysis.

Parameter Hypothetical Value
Chemical FormulaC₄H₇N₃O
Formula Weight129.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)11.3
β (°)105.5
Volume (ų)574.6
Z4
Density (calculated) (g/cm³)1.495

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile and thermally sensitive compounds. For pyrimidine derivatives, reverse-phase (RP) HPLC is commonly employed. A typical RP-HPLC method for a related compound, 2-Amino-6-hydroxy-1H-pyrimidin-4-one, uses a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier such as phosphoric or formic acid to ensure good peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate pure compounds. sielc.com Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the polar and non-volatile nature of amino- and keto-functionalized heterocycles like this compound, direct analysis by GC is not feasible. nih.govresearchgate.net These compounds require a chemical derivatization step to convert them into more volatile and thermally stable analogs. researchgate.netmdpi.com Common derivatization procedures include silylation or acylation, which target the active hydrogen atoms in the amino and amide groups. mdpi.com Once derivatized, the compound can be readily analyzed by GC-MS, providing information on its purity and molecular weight, which aids in structural confirmation.

Technique Typical Stationary Phase Typical Mobile Phase / Conditions Purpose
HPLC C18 (Reverse Phase)Acetonitrile/Water with Formic AcidPurity assessment, quantification, preparative separation
GC-MS Phenyl-methylpolysiloxaneHelium carrier gas, temperature gradientPurity assessment and structural confirmation (post-derivatization)

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For a newly synthesized batch of this compound, CHN analysis provides a crucial check on its elemental composition, allowing for the verification of its empirical formula.

The process involves combusting a small, precisely weighed amount of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The results are presented as weight percentages of each element. These experimental values are then compared against the theoretical percentages calculated from the compound's molecular formula (C₄H₇N₃O). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and proposed structure.

Element Theoretical % Found % (Hypothetical)
Carbon (C)46.5046.45
Hydrogen (H)5.465.50
Nitrogen (N)32.5432.49
Oxygen (O)*15.49-

*Oxygen is typically determined by difference and not directly measured.

Advanced Techniques for Catalyst Characterization (e.g., SEM, EDS, PXRD, TGA)

In many syntheses of dihydropyrimidine derivatives, heterogeneous catalysts are employed to improve reaction efficiency and facilitate product separation. The characterization of these catalysts is essential to understand their role in the reaction mechanism and to ensure reproducibility.

In a study on the synthesis of dihydropyrimidines, a novel magnetic metal-organic framework (MOF), Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂, was used as a recyclable catalyst. chemmethod.com Its properties were thoroughly investigated using several advanced techniques:

Scanning Electron Microscopy (SEM): SEM was used to examine the surface morphology and particle size of the catalyst. The analysis revealed the shape and texture of the MOF particles, which can influence their catalytic activity. chemmethod.com

Energy Dispersive X-ray Spectroscopy (EDS): EDS analysis, often coupled with SEM, was performed to determine the elemental composition of the catalyst. This confirmed the presence and distribution of key elements like Fe, Zn, C, N, and O, verifying the successful synthesis of the composite material. chemmethod.com

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases present in the catalyst and to assess its crystallinity. The diffraction pattern provides a unique fingerprint of the material's structure, confirming the formation of the desired MOF framework.

Thermogravimetric Analysis (TGA): TGA was conducted to evaluate the thermal stability of the catalyst. By measuring the change in mass as a function of temperature, TGA can identify decomposition points and indicate the temperature range within which the catalyst is stable, which is crucial for optimizing reaction conditions. chemmethod.com

These characterization techniques collectively provide a comprehensive understanding of the catalyst's physical and chemical properties, which are directly linked to its performance in the synthesis of compounds like this compound.

Technique Information Obtained Relevance to Catalysis
SEM Surface morphology, particle size and shapeAffects surface area and accessibility of active sites
EDS Elemental composition and distributionConfirms the presence of catalytically active elements
PXRD Crystalline structure and phase purityVerifies the integrity of the catalyst's framework
TGA Thermal stability and decomposition profileDetermines the operational temperature limits of the catalyst

Computational Chemistry and Theoretical Investigations of 2 Amino 5,6 Dihydropyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related characteristics, offering a detailed view of molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.irphyschemres.org It provides a balance between accuracy and computational cost, making it suitable for studying systems like dihydropyrimidinone derivatives. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. ijcce.ac.irnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wjarr.comsciforum.net

Further analysis of these frontier molecular orbitals helps in calculating global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). wjarr.comsciforum.net These descriptors provide quantitative measures of a molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. physchemres.orgnih.govnih.gov

Table 1: Representative Global Reactivity Descriptors for Dihydropyrimidine (B8664642) Derivatives Calculated via DFT.
ParameterDescriptionTypical Implication for Reactivity
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalHigher values indicate better electron-donating ability.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate better electron-accepting ability.
Energy Gap (ΔE)Difference between ELUMO and EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. wjarr.com
Chemical Hardness (η)Resistance to change in electron configurationLower values indicate a "softer" molecule with higher reactivity. wjarr.com
Electrophilicity Index (ω)Propensity to accept electronsHigher values indicate a stronger electrophile. wjarr.com

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For 2-Amino-5,6-dihydropyrimidin-4(3H)-one and its analogs, which are often synthesized through multicomponent reactions like the Biginelli reaction, theoretical analysis can map out the entire reaction pathway. researchgate.netnih.gov

This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition states—the highest energy points along the reaction coordinate—researchers can determine the activation energy for each step. The step with the highest activation energy is the rate-determining step of the reaction. nih.gov

Mechanistic studies on related pyrimidine (B1678525) syntheses have detailed sequences involving condensation, nucleophilic addition, and cyclization. nih.govacs.org Theoretical models can confirm the feasibility of proposed mechanisms and sometimes reveal unexpected pathways or intermediates. chemrxiv.org These computational insights are valuable for optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve product yields and selectivity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design, helping to identify and optimize potential drug candidates. For derivatives of this compound, docking simulations have been used to explore their binding modes within the active sites of various biological targets, such as enzymes and receptors. nih.govresearchgate.netdovepress.com

The process involves generating a multitude of possible binding poses for the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results provide insights into the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. wjarr.comnih.gov Studies on dihydropyrimidinone derivatives have identified crucial interactions with specific amino acid residues in targets like cyclooxygenase-2 (COX-2) and alkaline phosphatase. nih.govacs.org This information is vital for understanding the structure-activity relationship (SAR) and for designing new analogs with improved potency and selectivity. researchgate.net

Table 2: Examples of Protein Targets and Key Interacting Residues for Dihydropyrimidine Derivatives from Molecular Docking Studies.
Protein TargetPDB IDTherapeutic AreaKey Interacting Amino Acid ResiduesReference
Cyclooxygenase-2 (COX-2)5F19Anti-inflammatoryTyr354, Ser499, Tyr324 wjarr.comnih.gov
Alkaline Phosphatase-AnticancerNot specified acs.org
Insulin-like growth factor 1 receptor (IGF1R)1P4OAnticancerNot specified researchgate.net
Epidermal growth factor receptor (EGFR)3P0YAnticancerNot specified researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the conformational flexibility of the ligand and receptor and the stability of their complex in a simulated physiological environment (e.g., in water). dovepress.com

For complexes of dihydropyrimidine derivatives with their protein targets, MD simulations are used to validate docking results and provide a more accurate estimation of binding stability. acs.orgnih.gov Key analyses from MD trajectories include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Radius of Gyration (Rg): Measures the compactness of the protein structure over time.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which is crucial for binding affinity. nih.gov

These simulations can reveal conformational changes upon ligand binding and provide a more refined understanding of the interactions that contribute to the stability of the complex. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating various molecular descriptors (physicochemical, electronic, topological, etc.) for a set of molecules with known activities. Statistical methods are then used to build an equation that correlates these descriptors with the activity.

For dihydropyrimidinone derivatives, 2D- and 3D-QSAR models have been developed to understand the structural requirements for their inhibitory effects on enzymes like alkaline phosphatase. acs.orgnih.gov A statistically robust QSAR model, validated by parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²), can be used to:

Predict the biological activity of new, unsynthesized compounds. preprints.org

Identify the most important molecular features that positively or negatively influence activity.

Guide the design of new derivatives with enhanced potency. nih.govacs.org

QSAR studies have revealed the importance of specific autocorrelated descriptors in the inhibition of certain enzymes by these compounds, providing a roadmap for future lead optimization. acs.org

In Silico Predictions of Biological Activity and ADMET Properties

ADMET prediction is a critical step in early-stage drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. researchgate.net Various computational models, many based on QSAR and machine learning, are used to estimate properties such as:

Absorption: Oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other adverse effects.

For dihydropyrimidine derivatives, in silico ADMET studies have been performed to assess their drug-likeness and predict their potential as viable drug candidates. wjarr.comresearchgate.netnih.gov These predictions help prioritize which compounds should be synthesized and tested in vitro, saving significant time and resources. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Amino 5,6 Dihydropyrimidin 4 3h One Derivatives

Elucidation of Key Structural Features for Enhanced Biological Activity

The biological activity of dihydropyrimidinone (DHPM) derivatives is significantly influenced by their structural features. The core DHPM scaffold is a key element, and its modification with various substituents has been a primary strategy for developing new anticancer agents. rsc.org For instance, monastrol, a well-known DHPM derivative, has been a model for designing new compounds with enhanced antiproliferative properties. rsc.orgnih.gov

Key structural features that have been identified to influence the biological activity of DHPMs include:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact the compound's activity. researchgate.net

The Pyrimidine (B1678525) Ring: Modifications to the pyrimidine ring, such as the introduction of different functional groups, can alter the compound's biological profile. nih.gov

The Exocyclic Amino Group: The presence and substitution of the exocyclic amino group can play a crucial role in the compound's selectivity and potency. acs.orgnih.gov

Studies have shown that the introduction of specific substituents at various positions on the DHPM ring can lead to compounds with potent anticancer, anti-inflammatory, antibacterial, and calcium channel modulating activities. nih.govsci-hub.ru For example, the presence of a chloro-group at the 3- or 4-position of the substituted ring of DHPM has been shown to induce significant cell death in human lung adenocarcinoma cells. rsc.org

Impact of Substituent Modifications on Pharmacological Profiles

For example, in the context of A1 adenosine (B11128) receptor (A1AR) antagonists, the introduction of a methyl group at the exocyclic amino group of 2-amino-4,6-diarylpyrimidine-5-carbonitriles has been shown to be a key determinant for A1AR selectivity. acs.orgnih.gov This highlights the critical role of even minor structural modifications in dictating the pharmacological properties of these compounds.

Furthermore, the exploration of different substituents on the phenyl ring of DHPMs has revealed that both electron-donating and electron-withdrawing groups can influence the biological activity. researchgate.net For instance, the presence of methoxy (B1213986) groups on the phenyl ring has been shown to affect the antiproliferative activity of DHPM analogs. rsc.org

The following table summarizes the impact of various substituent modifications on the pharmacological profiles of dihydropyrimidinone derivatives:

Modification Impact on Pharmacological Profile Reference
Introduction of a methyl group at the exocyclic amino groupEnhanced A1AR selectivity acs.orgnih.gov
Substitution on the phenyl ringInfluences antiproliferative activity researchgate.netrsc.org
Introduction of a chloro-group at the 3- or 4-position of the substituted ringInduces cell death in lung cancer cells rsc.org
Variation of substituents at the C-5 position of the pyrimidine ringAffects potency and selectivity of kinase inhibition cardiff.ac.uk

Design and Synthesis of Hybrid Dihydropyrimidinone Molecules for Multi-Targeting

In an effort to develop more effective therapeutic agents, researchers have focused on the design and synthesis of hybrid molecules that combine the dihydropyrimidinone scaffold with other pharmacophores. This approach aims to create multi-functional compounds that can act on multiple biological targets, potentially leading to synergistic effects and reduced side effects. nih.gov

One strategy involves the hybridization of DHPMs with natural products. For example, novel perillyl–dihydropyrimidinone hybrids have been synthesized and shown to exhibit promising antiproliferative activity against various tumor cell lines. nih.gov Another approach involves the creation of hybrids with other heterocyclic moieties, such as piperazine (B1678402) and morpholine, which are known to possess significant therapeutic activity. mdpi.com

The synthesis of these hybrid molecules often involves multi-component reactions, which allow for the efficient construction of complex molecular architectures. nih.govmdpi.com For instance, the Biginelli reaction is a commonly used method for the synthesis of the DHPM core, which can then be further functionalized to create hybrid compounds. rsc.orgmdpi.com

The following table provides examples of hybrid dihydropyrimidinone molecules and their potential multi-targeting applications:

Hybrid Molecule Potential Multi-Targeting Application Reference
Perillyl–dihydropyrimidinone hybridsAnticancer agents nih.gov
Piperazine/morpholine dihydropyrimidinone hybridsTherapeutic agents with a broad range of activities mdpi.com
Dihydropyrimidine (B8664642)/sulphonamide hybridsDual mPGES-1/5-LOX inhibitors for anti-inflammatory activity nih.gov
Triazole-conjugated dihydropyrimidinonesP-glycoprotein modulators for overcoming multidrug resistance nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches have been employed in the development of 2-Amino-5,6-dihydropyrimidin-4(3H)-one derivatives. These computational methods have proven to be invaluable in understanding the SAR of these compounds and in guiding the design of new molecules with improved properties.

Ligand-based drug design focuses on the analysis of a set of molecules that are known to bind to a specific target. By identifying the common structural features and properties of these ligands, it is possible to develop a pharmacophore model that can be used to design new compounds with similar activity. mdpi.com

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the biological target. researchgate.net By understanding the binding site of the target, it is possible to design molecules that can fit into the site and interact with key residues, leading to a desired biological response. cardiff.ac.uk

For example, molecular docking studies have been used to investigate the binding modes of DHPM derivatives with their targets, such as the human kinesin Eg5 enzyme. rsc.org These studies have provided valuable insights into the key interactions between the ligands and the protein, which can be used to design more potent inhibitors.

The following table summarizes the application of ligand-based and structure-based drug design approaches in the development of dihydropyrimidinone derivatives:

Drug Design Approach Application Reference
Ligand-based drug designDevelopment of pharmacophore models for designing new compounds mdpi.com
Structure-based drug designUnderstanding binding modes and designing potent inhibitors rsc.orgcardiff.ac.ukresearchgate.net
Molecular dockingInvestigating ligand-protein interactions rsc.orgnih.gov

Future Perspectives and Research Challenges in Dihydropyrimidinone Chemistry and Biology

Development of Novel and More Efficient Synthetic Strategies

A primary challenge in the field of synthetic organic chemistry is the optimization of existing procedures and the development of new, more efficient synthetic approaches for dihydropyrimidinones. researchgate.net Future research is focused on creating effective processes that utilize different reaction conditions and catalysts, with an emphasis on reducing or eliminating the use and generation of hazardous substances. scispace.comresearchgate.net

One of the most established methods for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.gov Modern iterations of this reaction are being developed to improve yields, shorten reaction times, and simplify purification processes. researchgate.net Innovations in this area include the use of various catalysts and reaction media, as highlighted in the table below.

Catalyst/MethodKey AdvantagesReference
Lanthanum Oxide (La₂O₃)High yields (up to 98%), short reaction times (20-60s) under microwave irradiation. nih.gov nih.gov
Triethylammonium Acetate (TEAA)Inexpensive, thermostable, non-toxic, and recyclable catalyst and reaction medium. nih.gov nih.gov
Lewis Acids (e.g., SnCl₂, Cu(II) salts)Efficient catalysis for the synthesis of functionalized DHPMs. rsc.org rsc.org
Solid-Phase SynthesisHigh-yield products with easy purification by washing away non-resin bound by-products. scispace.comresearchgate.net scispace.comresearchgate.net
Solvent-Free "Grindstone" ChemistryEnvironmentally friendly, inexpensive, and non-toxic method using catalysts like cupric chloride. nih.gov nih.gov
Green Catalysts (e.g., Fe³⁺-montmorillonite K10, β-cyclodextrin-propyl sulfonic acid)Eco-friendly, reusable, and efficient under mild or solvent-free conditions. researchgate.net researchgate.net

The development of multi-component reactions (MCRs) remains a cornerstone of DHPM synthesis due to their efficiency in generating molecular complexity from simple starting materials in a single step. researchgate.net Future strategies will likely focus on expanding the scope of MCRs to create more diverse libraries of dihydropyrimidinone derivatives. acs.orgnih.gov

Exploration of New Biological Targets and Mechanisms of Action

Dihydropyrimidinones are recognized for their remarkable pharmacological efficiency, with derivatives showing a wide spectrum of biological activities. scispace.comresearchgate.net A significant area of future research involves the identification of novel biological targets and the elucidation of the mechanisms of action for these compounds.

The pyrimidine (B1678525) core is a fundamental building block of nucleic acids (DNA and RNA), which provides a strong rationale for its diverse therapeutic applications. nih.gov Current research has identified DHPMs with potential as:

Antibacterial agents : Targeting the bacterial ribosomal A site RNA to overcome drug resistance. nih.gov

Anticancer agents : Some derivatives act as inhibitors of kinesin Eg5, a motor protein essential for mitosis. rsc.org

Adenosine (B11128) Receptor Antagonists : Specifically targeting the A₁ adenosine receptor (A₁AR), which has implications for a variety of conditions including Alzheimer's disease, hypertension, and asthma. nih.gov

Anti-inflammatory, anti-HIV, and anti-tubercular agents : Demonstrating the broad therapeutic potential of the DHPM scaffold. nih.gov

Future exploration will likely involve screening DHPM libraries against a wider range of biological targets to uncover new therapeutic opportunities. Understanding the structure-activity relationships (SAR) will be crucial in designing compounds with enhanced potency and selectivity for these new targets. For instance, modifications at different positions of the pyrimidine ring have been shown to significantly influence biological activity. nih.gov

Advancements in High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) is a critical tool for identifying new lead compounds from large chemical libraries. nih.gov In the context of dihydropyrimidinones, HTS can accelerate the discovery of molecules with desired biological activities. The process involves testing large libraries of compounds against specific biological targets in an automated fashion. youtube.com

Screening libraries for HTS can be diverse, containing a wide range of chemical structures, or focused, containing compounds with known or predicted activity against a particular target class, such as kinases. stanford.eduthermofisher.com For dihydropyrimidinone research, both approaches are valuable. A diverse library screen might uncover entirely new biological activities, while a focused library can be used to optimize activity against a known target.

Once initial "hits" are identified through HTS, the process of lead optimization begins. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). acs.org For example, a library of 108 2-amino-4,6-disubstituted-pyrimidine derivatives was synthesized and screened to identify potent and highly selective A₁AR antagonists. acs.orgnih.gov This systematic approach allowed for a comprehensive exploration of the chemical space and the identification of key structural features for optimal activity and selectivity. acs.orgnih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is becoming increasingly vital in modern drug discovery. mdpi.comnih.gov In silico techniques play a crucial role at various stages, from hit identification to lead optimization, by providing valuable insights that can guide experimental work, thereby saving time and resources. researchgate.net

Key computational approaches used in dihydropyrimidinone research include:

Molecular Docking : Predicts the binding orientation of a ligand (e.g., a DHPM derivative) within the active site of a target protein. This helps in understanding the molecular basis of interaction and in designing more potent inhibitors. nih.govrsc.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : Establishes a mathematical relationship between the 3D structural properties of molecules and their biological activity. mdpi.com

Molecular Dynamics (MD) Simulations : Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. mdpi.comrsc.org

ADME+T Prediction : In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates, helping to identify potential liabilities early in the discovery process. mdpi.com

These computational studies, when combined with experimental validation, create a powerful synergy. For example, molecular docking studies on DHPM derivatives targeting the bacterial 16S rRNA have helped to confirm their target specificity. nih.gov Similarly, free energy perturbation (FEP) simulations have been used to support the interpretation of structure-activity relationships in a series of A₁ receptor antagonists. acs.org

Addressing Challenges in Compound Specificity and Selectivity

A major challenge in drug development is achieving high specificity and selectivity for the intended biological target. Off-target effects can lead to undesirable side effects and toxicity. For dihydropyrimidinone-based compounds, a key research focus is to design molecules that can differentiate between closely related targets.

The substitution pattern on the dihydropyrimidine (B8664642) core plays a crucial role in determining selectivity. nih.gov For instance, in the development of adenosine receptor antagonists, the introduction of specific substituents at the R², R⁴, and R⁶ positions of the pyrimidine ring was found to control the selectivity profile. acs.orgnih.gov The addition of a cyano group at position 5 was hypothesized to increase the acidity of the exocyclic amino group, leading to stronger and more specific binding to the target receptor. acs.orgnih.gov

A study on ROCK1 kinase inhibitors provides another example. While an initial compound showed potent activity, it also inhibited the CYP2D6 enzyme. Subsequent modifications, such as replacing a phenyl group with a pyridyl ring, helped to diminish the CYP2D6 activity while maintaining the desired ROCK1 inhibition. nih.gov This highlights the iterative process of chemical modification and biological testing required to achieve the desired selectivity profile.

ChallengeStrategyExample
Off-target activityPharmacomodulation of the heterocyclic coreModifying substituents on the pyrimidine ring to control selectivity for adenosine receptor subtypes. acs.orgnih.gov
Isoform selectivityFine-tuning substituent groupsReplacing a phenyl with a pyridyl group to reduce CYP2D6 inhibition in ROCK1 inhibitors. nih.gov
Distinguishing between bacterial and human targetsExploiting structural differences in target sitesDesigning DHPMs that specifically bind to bacterial ribosomal RNA over human ribosomal RNA. nih.gov

Sustainable and Economically Viable Production Methods

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact and improve the economic viability of production. researchgate.net For dihydropyrimidinones, this involves the development of sustainable synthetic methods that are both environmentally benign and cost-effective.

Key aspects of sustainable production include:

Use of Green Catalysts : Employing catalysts that are non-toxic, recyclable, and can be easily separated from the reaction mixture, such as Fe³⁺-montmorillonite K10 or β-cyclodextrin-based catalysts. researchgate.net

Solvent-Free Reactions : Conducting reactions without the use of organic solvents reduces waste and environmental pollution. Methods like "grindstone chemistry" or heating reactants in the absence of a solvent are examples of this approach. rsc.orgnih.gov

Energy Efficiency : Utilizing energy-efficient techniques like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. scispace.com

By focusing on these principles, the production of 2-Amino-5,6-dihydropyrimidin-4(3H)-one and its derivatives can be made more sustainable and economically feasible, facilitating their potential development into clinically useful drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-5,6-dihydropyrimidin-4(3H)-one derivatives, and how are reaction conditions optimized?

  • Derivatives of this scaffold are typically synthesized via cyclocondensation reactions. For example, substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives are prepared by reacting aminothiophenes with substituted aldehydes or aryl amines under reflux in polar solvents (e.g., ethanol or acetic acid). Reaction yields vary significantly (58–89%) depending on substituent steric and electronic effects, as seen in derivatives like 4a–4e . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification is achieved via recrystallization or column chromatography, followed by characterization using melting point analysis, IR (to confirm NH/OH stretches), and NMR (to verify regiochemistry) .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound derivatives?

  • 1H NMR : Key diagnostic signals include the NH2 protons (δ 6.5–7.5 ppm as broad singlets) and aromatic protons from substituents (e.g., δ 7.0–8.5 ppm for aryl groups). The absence of olefinic protons in the dihydropyrimidinone ring confirms saturation at positions 5 and 6 .
  • IR : Stretching frequencies for NH2 (3200–3400 cm⁻¹) and carbonyl (C=O, 1650–1700 cm⁻¹) are critical. For example, in compound 4d (2-amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one), IR peaks at 3320 cm⁻¹ (NH) and 1665 cm⁻¹ (C=O) confirm the core structure .

Q. What are the standard protocols for evaluating the biological activity of these compounds (e.g., enzyme inhibition)?

  • COX-2 Selectivity Assay : In vitro assays using human recombinant COX-2 and COX-1 enzymes are performed with indomethacin as a positive control. Compounds are incubated with arachidonic acid, and prostaglandin production is quantified via ELISA. Selectivity ratios (COX-2 IC50/COX-1 IC50) are calculated to identify derivatives with >10-fold selectivity, as demonstrated for thieno[2,3-d]pyrimidin-4(3H)-one derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and hydrogen-bonding networks for this scaffold?

  • Single-crystal X-ray diffraction reveals intramolecular interactions critical for stability. For instance, in protonated 2-amino-6-methylpyrimidin-4(1H)-one, the crystal structure shows N–H⋯O and O–H⋯OClO4 hydrogen bonds with perchlorate anions, stabilizing the lattice. π–π stacking (face-to-face distance: 3.776 Å) between pyrimidinone rings further contributes to packing efficiency . Disorder in perchlorate anions (occupancy ratio 0.678:0.322) is resolved via refinement software (e.g., SHELXL), highlighting the importance of high-resolution data (R factor <0.06) .

Q. How do electronic and steric effects of substituents influence dihydrofolate reductase (DHFR) inhibitory activity?

  • Substituents at position 6 (e.g., arylaminomethyl groups) modulate DHFR binding. Electron-withdrawing groups (e.g., 4-Cl in compound 4d) enhance affinity by stabilizing charge interactions with the enzyme’s active site. Steric bulk (e.g., 3,4,5-trimethoxy in 4c) can reduce activity due to poor fit in the hydrophobic pocket. Activity is quantified via IC50 values from enzyme inhibition assays, with SAR studies guiding lead optimization .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Contradictory NMR Peaks : For example, unexpected splitting in NH2 signals may indicate tautomerism or solvent effects. Deuterium exchange (D2O shake) confirms exchangeable protons.
  • HRMS Discrepancies : Mass discrepancies >2 ppm require re-evaluation of synthetic steps. In compound 2l (2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one), HRMS confirmed the molecular formula (C17H18N3O3S2) with <1 ppm error, ruling out side products .

Methodological Insights from Evidence

Aspect Key Data Reference
Synthesis Yield 4c: 89% yield (3,4,5-trimethoxyphenyl derivative); 4e: 61% yield (2,5-dichloro)
Enzyme Selectivity COX-2 IC50 = 0.12 μM vs. COX-1 IC50 = 4.5 μM (selectivity ratio = 37.5)
Crystallographic Data R factor = 0.059; π–π stacking distance = 3.776 Å

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6-dihydropyrimidin-4(3h)-one
Reactant of Route 2
2-Amino-5,6-dihydropyrimidin-4(3h)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.